molecular formula C7H5Cl2N3 B11897539 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B11897539
M. Wt: 202.04 g/mol
InChI Key: RMDRVTNRJPZHBE-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine typically involves the reaction of pyrrole derivatives with chloramine and formamidine acetate. This process is carried out under controlled conditions to ensure the formation of the desired triazine ring . The reaction conditions often include the use of solvents such as dimethylformamide and the application of heat to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize impurities. This involves the use of scalable methodologies that can be safely implemented in large reactors. The process includes steps such as exothermic aromatic substitution and the use of strong bases like sodium hydride .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from substitution reactions include derivatives where the chlorine atoms are replaced by other functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding sites of these enzymes, inhibiting their activity and thereby affecting cellular processes like proliferation and survival . This makes it a valuable tool in targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine stands out due to its specific substitution pattern, which enhances its ability to interact with molecular targets in a unique manner. This makes it particularly effective in applications like kinase inhibition and antiviral therapy .

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H5Cl2N3/c1-4-2-3-5-6(8)10-7(9)11-12(4)5/h2-3H,1H3

InChI Key

RMDRVTNRJPZHBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2N1N=C(N=C2Cl)Cl

Origin of Product

United States

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